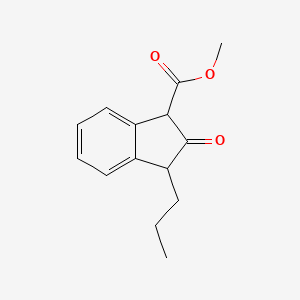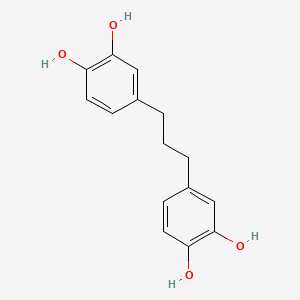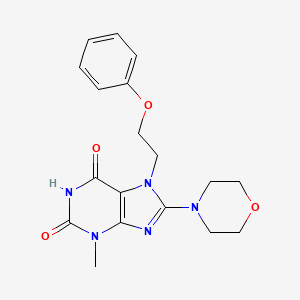![molecular formula C13H18N2OS2 B14335614 N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide CAS No. 105246-31-9](/img/structure/B14335614.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide is an organic compound characterized by its unique structure, which includes a diethylcarbamothioyl group attached to a sulfanyl group, and a 4-methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diethylcarbamothioic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with a sulfanylating agent to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The diethylcarbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide moiety may also interact with specific receptors or enzymes, contributing to its biological activity.
類似化合物との比較
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-[(Diethylcarbamothioyl)sulfanyl]-4-chlorobenzamide:
N-[(Diethylcarbamothioyl)sulfanyl]-4-nitrobenzamide: The nitro group can enhance the compound’s reactivity, particularly in reduction reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
| 105246-31-9 | |
分子式 |
C13H18N2OS2 |
分子量 |
282.4 g/mol |
IUPAC名 |
[(4-methylbenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2OS2/c1-4-15(5-2)13(17)18-14-12(16)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
HCAPEHDVUQXXKU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)






![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
